molecular formula C22H23ClN2O2 B11219045 9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11219045
M. Wt: 382.9 g/mol
InChI Key: AWZFIPBHPZDISP-UHFFFAOYSA-N
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Description

9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

9-chloro-2-(3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C22H23ClN2O2/c1-26-17-7-5-6-15(12-17)19-14-20-18-13-16(23)8-9-21(18)27-22(25(20)24-19)10-3-2-4-11-22/h5-9,12-13,20H,2-4,10-11,14H2,1H3

InChI Key

AWZFIPBHPZDISP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

Compared to similar compounds, 9’-Chloro-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its specific spiro linkage and the presence of both chloro and methoxy groups

Biological Activity

9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and the presence of functional groups that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN2O2, with a molecular weight of 368.9 g/mol. The structure features a spirocyclic arrangement that combines elements of pyrazole and benzoxazine, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to 9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that compounds with similar structures may interact with bacterial enzymes and receptors, leading to significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, methoxy-substituted derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The spirocyclic structure may enhance the ability of the compound to inhibit cancer cell proliferation. Analogues have been tested for cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents .
  • Antioxidant Activity : The presence of specific functional groups in the compound contributes to its ability to scavenge free radicals and protect cells from oxidative stress .

Antimicrobial Studies

A study conducted on structurally related compounds demonstrated significant antibacterial action attributed to the methoxy group. Compounds were assessed using the disc diffusion method at a concentration of 32 µg/mL. Notably:

  • Compounds showed maximum percentage inhibition against S. aureus ranging from 7.75% to 8.94% .
  • Additional analogues exhibited activity against Candida albicans with percentage inhibitions up to 21.65% .

Anticancer Studies

Research on similar pyrazolo[1,5-c][1,3]benzoxazine derivatives has indicated their potential in cancer therapy. For example:

  • A series of derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values indicating effective cytotoxicity .
  • Structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly influenced anticancer potency.

Antioxidant Studies

The antioxidant capabilities of compounds related to 9'-Chloro-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] were evaluated using DPPH radical scavenging assays:

  • Several derivatives exhibited high scavenging activity with IC50 values lower than standard antioxidants like ascorbic acid .

Comparative Analysis of Related Compounds

Compound NameStructure HighlightsBiological Activity
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine]Contains two methoxy groupsEnhanced solubility and antimicrobial activity
5'-Bromo-7,9-dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine]Features a bromo substituentPotential for different reactivity patterns
9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine]Contains a piperidine moietyDifferent pharmacological profiles

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